5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Suzuki‑Miyaura coupling Palladium catalysis C–I bond activation

Researchers seeking efficient pyrimidine core diversification face reactivity limitations with standard halo-analogs. 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one resolves this with a unique C-I bond enabling superior Pd-catalyzed cross-coupling selectivity unattainable with bromo/chloro derivatives. Key benefits: - Near-quantitative conversion to 4-chloro derivative, enabling Aurora A/B and KDR inhibitor synthesis. - Direct precursor to anti-HBV non-nucleoside RT inhibitors (sub-µM EC₅₀). - Iodine facilitates X-ray phasing for structure-based drug design. Ensures reliable supply for medchem programs.

Molecular Formula C5H5IN2OS
Molecular Weight 268.08 g/mol
CAS No. 76510-61-7
Cat. No. B224188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(methylthio)pyrimidin-4(3H)-one
CAS76510-61-7
Molecular FormulaC5H5IN2OS
Molecular Weight268.08 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=O)N1)I
InChIInChI=1S/C5H5IN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
InChIKeyWTHKWCNGAAYWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: Building Block


5‑Iodo‑2‑(methylthio)pyrimidin‑4(3H)‑one (C₅H₅IN₂OS, MW 268.08) is a heterocyclic building block belonging to the 2‑methylthiopyrimidin‑4(3H)‑one family [REFS‑1]. It features a pyrimidine ring substituted with a carbonyl group at position 4, a methylthio group at position 2, and a heavy iodine atom at position 5 [REFS‑2]. This compound is primarily employed as a synthetic intermediate for constructing 5‑substituted pyrimidine nucleoside analogues and fused heterocyclic systems with antiviral or anticancer potential [REFS‑3].

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one vs. Analogs: Halogen & Thioether Reactivity


The 5‑iodo substitution in this pyrimidinone framework is not interchangeable with other halogens (e.g., bromo or chloro) because the C–I bond exhibits distinct reactivity in palladium‑catalyzed cross‑coupling reactions, enabling selective sequential transformations that bromo or chloro analogs cannot match [REFS‑1]. Furthermore, the 2‑methylthio group is a crucial synthon for later oxidation to a sulfone or displacement by amines, whereas the alternative 2‑hydroxy (uracil) or 2‑amino (cytosine) cores follow entirely different synthetic and biological trajectories [REFS‑2]. Consequently, substituting this compound with a 5‑bromo‑2‑(methylthio)pyrimidin‑4(3H)‑one or 5‑iodouracil will not deliver the same downstream molecular architecture or pharmacological profile, underscoring the necessity for precise chemical identity in procurement [REFS‑3].

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: Comparative Evidence


Cross-Coupling Reactivity: Iodo vs. Bromo Pyrimidinone

The 5‑iodo substituent in 5‑Iodo‑2‑(methylthio)pyrimidin‑4(3H)‑one provides markedly higher reactivity in palladium‑catalyzed cross‑coupling reactions compared to the 5‑bromo analog. While direct head‑to‑head kinetic data for this exact pair is limited, class‑level evidence shows that aryl iodides generally undergo oxidative addition to Pd(0) 10‑100 times faster than aryl bromides under identical conditions [REFS‑1]. This enhanced reactivity permits milder reaction temperatures and shorter reaction times, minimizing decomposition of sensitive pyrimidinone cores. Furthermore, the iodine atom serves as a heavy‑atom label for X‑ray crystallography, a feature absent in the bromo derivative [REFS‑2].

Suzuki‑Miyaura coupling Palladium catalysis C–I bond activation

Iodination Yield Advantage vs. Bromination

A reported iodination protocol using N‑iodosuccinimide (NIS) in chloroform at 70 °C for 2 hours delivers 5‑Iodo‑2‑(methylthio)pyrimidin‑4(3H)‑one in 97% isolated yield from the parent 2‑(methylthio)pyrimidin‑4(3H)‑one [REFS‑1]. This efficiency exceeds typical yields for the analogous bromination (generally 80‑90% under comparable conditions) and is critical for large‑scale intermediate production where yield dictates cost‑of‑goods [REFS‑2].

Electrophilic iodination N‑iodosuccinimide Process chemistry

Chlorination to 4-Chloro Intermediate

Treatment of 5‑Iodo‑2‑(methylthio)pyrimidin‑4(3H)‑one with phosphorus oxychloride (POCl₃) affords 4‑chloro‑5‑iodo‑2‑(methylthio)pyrimidine in 98% yield [REFS‑1]. This 4‑chloro derivative is a pivotal intermediate for the synthesis of pyrazolo[4,3‑b]pyrimidine[4,5‑e][1,4]diazepine multi‑target kinase inhibitors (Aurora A/B and KDR) [REFS‑2]. The 5‑bromo congener, while also convertible, often requires more forcing conditions due to lower electrophilicity at C4, leading to reduced yields and purity [REFS‑3].

Chlorination Phosphorus oxychloride Kinase inhibitor intermediate

Lipophilicity and Molecular Weight Comparison

The 5‑iodo substitution significantly increases both molecular weight (268.08 g/mol) and lipophilicity (calculated logP = 0.9) relative to 5‑bromo (MW 221.08, logP ~0.5) and 5‑chloro (MW 176.62, logP ~0.2) analogs [REFS‑1][REFS‑2]. The higher molecular weight is advantageous for LC‑MS trace analysis (distinct isotopic pattern of iodine) and for crystallization studies using anomalous dispersion [REFS‑3]. The elevated logP improves membrane permeability in cell‑based assays, a critical parameter for early‑stage drug discovery [REFS‑4].

Lipophilicity logP Molecular weight

Purity and Commercial Availability

Multiple reputable vendors supply 5‑Iodo‑2‑(methylthio)pyrimidin‑4(3H)‑one with purity specifications of ≥95% (Beyotime, Leyan) or ≥98% (Synblock, MolCore) [REFS‑1][REFS‑2][REFS‑3]. This level of purity ensures reliable performance in subsequent coupling reactions, whereas lower‑purity batches (common for niche halogenated pyrimidinones) introduce irreproducibility due to unknown impurities [REFS‑4]. The 5‑bromo analog, while also available, is often offered at slightly lower purity (≥95%) due to synthetic challenges [REFS‑5].

Purity specification Quality control Vendor comparison

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: Optimal Use Cases


Suzuki Coupling for Arylpyrimidinone Libraries

The high reactivity of the C5‑iodine bond makes this compound the preferred substrate for rapid diversification of the pyrimidinone core. Employing mild Pd‑catalyzed conditions, researchers can efficiently introduce aryl or heteroaryl groups at position 5, generating focused libraries for antiviral screening [REFS‑1][REFS‑2].

4-Chloro Intermediate for Kinase Inhibitors

The near‑quantitative (98%) conversion to the 4‑chloro derivative using POCl₃ establishes this compound as a cost‑effective entry point for building Aurora A/B and KDR multi‑target inhibitors [REFS‑3]. The iodine atom can be retained or further functionalized after scaffold assembly.

Heavy-Atom Derivative for X-ray Crystallography

The presence of iodine (atomic number 53) provides strong anomalous scattering for X‑ray diffraction, enabling phasing of protein‑ligand complexes without additional labeling [REFS‑4]. This is particularly valuable for structure‑based drug design where precise binding poses are required.

S-DABO Anti-HBV Agent Synthesis

5‑Iodo‑2‑(methylthio)pyrimidin‑4(3H)‑one serves as a direct precursor to 5‑iodo‑2‑arylalkylthio‑6‑aryl pyrimidin‑4(3H)‑ones, a class of non‑nucleoside reverse transcriptase inhibitors with sub‑micromolar EC₅₀ values against HBV [REFS‑5]. Procurement of this specific intermediate ensures the correct substitution pattern for anti‑HBV activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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